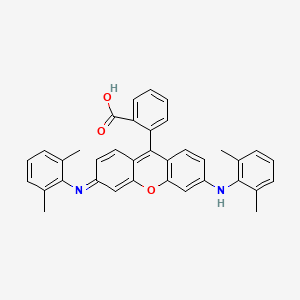
9-(2-Carboxylatophenyl)-3,6-bis((2,6-dimethylphenyl)amino)xanthylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 228-796-7, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is best known for its use as an explosive material. The compound has a molecular formula of C7H5N3O6 and is characterized by its three nitro groups attached to a toluene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and purity of the final product. The nitration reactions are typically carried out at elevated temperatures and pressures, with continuous monitoring of reaction conditions to prevent any hazardous situations.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: The nitro groups in 2,4,6-trinitrotoluene can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one or more of the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, iron filings, and tin chloride. These reactions are typically carried out under acidic conditions.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Reduction: The reduction of 2,4,6-trinitrotoluene typically yields 2,4,6-triaminotoluene.
Substitution: Depending on the substituent introduced, various substituted toluenes can be formed.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard explosive material in studies related to detonation and explosive kinetics.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene has led to studies on its biodegradation by microorganisms.
Medicine: Although not directly used in medicine, its derivatives have been studied for potential therapeutic applications.
Industry: It is widely used in the mining and construction industries for blasting and demolition purposes.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to the rapid decomposition of the compound into gases such as nitrogen, carbon monoxide, and carbon dioxide. This decomposition releases a large amount of energy in the form of heat and pressure, leading to an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of the nitrogen-oxygen bonds in the nitro groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dinitrotoluene: Similar in structure but with only two nitro groups.
2,6-dinitrotoluene: Another dinitrotoluene isomer with nitro groups at different positions.
1,3,5-trinitrobenzene: A compound with a similar number of nitro groups but attached to a benzene ring instead of a toluene ring.
Uniqueness
2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups on the toluene ring, which contributes to its high explosive power and stability compared to other nitroaromatic compounds.
Propriétés
Numéro CAS |
6359-25-7 |
|---|---|
Formule moléculaire |
C36H30N2O3 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)iminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H30N2O3/c1-21-9-7-10-22(2)34(21)37-25-15-17-29-31(19-25)41-32-20-26(38-35-23(3)11-8-12-24(35)4)16-18-30(32)33(29)27-13-5-6-14-28(27)36(39)40/h5-20,37H,1-4H3,(H,39,40) |
Clé InChI |
MEFAKFMSRCXGME-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)
![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)


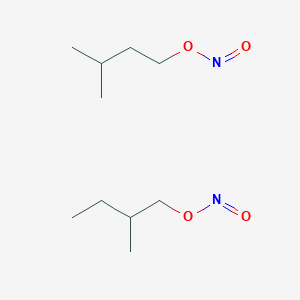
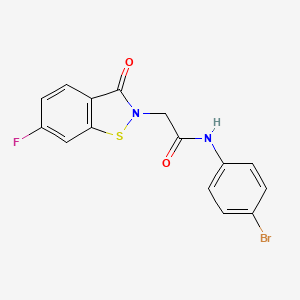
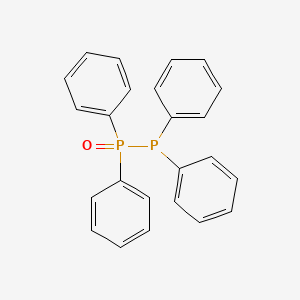

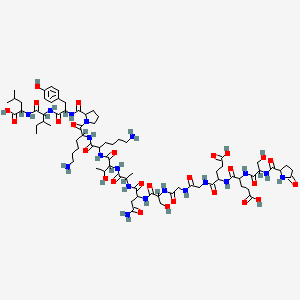

![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
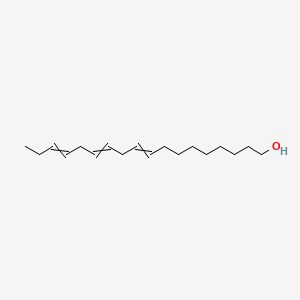
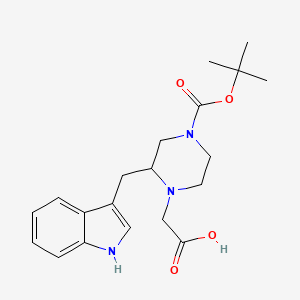
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
